sec-Butyl methanesulfonate

Vue d'ensemble

Description

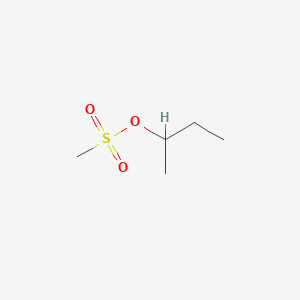

sec-Butyl methanesulfonate is an organic compound with the molecular formula C5H12O3S. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound is a sulfonate ester derived from methanesulfonic acid and sec-butanol. It is commonly used in various fields of research, including medical, environmental, and industrial research.

Méthodes De Préparation

sec-Butyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with sec-butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion .

In industrial production, the process may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and controlled reaction environments helps in achieving a high-quality product .

Analyse Des Réactions Chimiques

sec-Butyl methanesulfonate undergoes various types of chemical reactions, including:

-

Nucleophilic Substitution Reactions: : This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile. Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and other nucleophilic agents. The major products formed from these reactions are sec-butyl derivatives .

-

Oxidation Reactions: : this compound can be oxidized to form sec-butyl sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation .

-

Reduction Reactions: : Although less common, this compound can undergo reduction reactions to form sec-butyl alcohol. This reaction requires strong reducing agents such as lithium aluminum hydride or sodium borohydride .

Applications De Recherche Scientifique

Alkylation Properties

Sec-butyl methanesulfonate acts primarily as an alkylating agent , which involves the addition of an alkyl group to target molecules. This mechanism is crucial in biochemical reactions where it interacts with nucleophilic sites on DNA, RNA, and proteins, leading to:

- Inhibition of DNA synthesis

- Induction of mutations

- Cell death in rapidly dividing cells , such as cancer cells.

Biochemical Pathways

The compound's ability to form covalent bonds with biomolecules results in the formation of DNA adducts, which interfere with normal cellular processes. This property has made this compound a subject of interest in studies related to genetic mutations and cancer research.

Applications in Scientific Research

This compound has diverse applications across various fields:

Biological Research

- DNA Studies : Used to explore the effects of alkylating agents on DNA and cellular processes.

- Cancer Research : Investigated for its potential to induce cell death in cancerous cells, making it a candidate for therapeutic development.

Medical Applications

- Pharmaceutical Development : Employed in synthesizing drug intermediates, particularly those requiring alkylation steps.

- Toxicology Studies : Utilized to assess the mutagenic potential of various compounds due to its ability to induce genetic mutations.

Industrial Applications

- Chemical Synthesis : Acts as a reagent in producing specialty chemicals.

- Reagent in Organic Chemistry : Facilitates nucleophilic substitution reactions, which are essential for synthesizing various organic compounds.

Case Study 1: Alkylation Effects on DNA

A study conducted on hamster V79 cells demonstrated that this compound effectively inhibits DNA synthesis and induces micronucleus formation, highlighting its potential as a mutagenic agent.

Case Study 2: Pharmaceutical Synthesis

Research has shown that this compound can be used as an intermediate in synthesizing various pharmaceuticals, particularly where selective alkylation is required. Its unique structure allows for specific reactions that are not achievable with other alkylating agents .

Case Study 3: Environmental Impact Assessments

Investigations into the environmental persistence of this compound indicate that while it biodegrades into less harmful substances, its use in industrial processes necessitates careful monitoring due to potential ecological impacts .

Mécanisme D'action

The mechanism of action of sec-Butyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester undergoes fission of the alkyl-oxygen bond, leading to the formation of a reactive intermediate that can alkylate nucleophilic sites within the intracellular milieu . This alkylation can result in the inhibition of DNA synthesis and the induction of genotoxic effects, making it a valuable tool in cancer research and other biological studies .

Comparaison Avec Des Composés Similaires

sec-Butyl methanesulfonate can be compared with other similar compounds such as:

-

Butyl methanesulfonate: : Similar to this compound, but with a different alkyl group structure. It is also used as an alkylating agent in various research applications .

-

Methyl methanesulfonate: : Another alkylating agent with a smaller alkyl group. It is commonly used in mutagenesis studies and has similar genotoxic effects .

-

Ethyl methanesulfonate: : This compound is used in genetic research to induce mutations and study DNA repair mechanisms .

This compound is unique due to its specific alkyl group, which can influence its reactivity and selectivity in various chemical and biological processes .

Activité Biologique

sec-Butyl methanesulfonate (CAS No. 16156-54-0) is an alkylating agent with significant biological activity, particularly in the fields of genetics and cancer research. This compound is characterized by its ability to modify DNA, leading to various cellular effects, including genotoxicity. This article explores the biological activity of this compound, its mechanism of action, applications in research, and associated safety considerations.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂O₃S |

| Molecular Weight | 152.21 g/mol |

| Boiling Point | Not Available |

| Log P (Octanol/Water) | 1.75 |

| GI Absorption | High |

| BBB Permeant | Yes |

This compound acts primarily as an alkylating agent . Its mechanism involves the formation of a reactive intermediate that can alkylate nucleophilic sites within DNA molecules. The alkylation process disrupts normal DNA function, leading to:

- Inhibition of DNA synthesis : The compound interferes with the replication process, which is critical for cell division.

- Induction of genotoxic effects : This results in mutations that can lead to cell death or cancerous transformations in rapidly dividing cells.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Genotoxicity : Studies have shown that this compound can induce mutations in mammalian cells, making it a useful tool for studying DNA repair mechanisms and mutagenesis .

- Cellular Impact : The compound has been observed to affect cellular processes such as apoptosis and cell cycle regulation due to its DNA-damaging properties .

Applications in Research

This compound has a wide range of applications in scientific research:

- Genetic Research : Used to induce mutations for studying genetic repair mechanisms.

- Cancer Research : Investigated for its potential as a therapeutic agent targeting rapidly dividing cells.

- Chemical Synthesis : Functions as an intermediate in the production of specialty chemicals and pharmaceuticals .

Case Study 1: Genotoxicity Assessment

A study assessed the genotoxic effects of this compound on human lymphocytes. Results indicated a significant increase in mutation frequency, suggesting its potential role as a mutagenic agent. The study employed standard assays such as the Ames test and comet assay to quantify DNA damage .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation by inducing apoptosis. The IC50 values varied among different cell lines, indicating selective cytotoxicity based on cellular context .

Safety and Hazards

While this compound is valuable for research, it poses certain safety risks:

- Toxicity : It is classified as hazardous due to its genotoxic properties. Proper handling protocols must be followed to minimize exposure.

- Environmental Impact : As a sulfonate compound, it may contribute to environmental toxicity if not disposed of properly.

Propriétés

IUPAC Name |

butan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923149 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-54-0 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.